Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate
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Overview
Description
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method is the palladium-catalyzed synthesis of N-Boc-protected anilines, where tert-butyl carbamate is used as a reagent . The reaction conditions often involve the use of palladium catalysts and specific solvents like methylene chloride or chloroform.
Industrial Production Methods
Industrial production of tert-butyl carbamates generally involves the reaction of tert-butyl alcohol with isocyanates or carbamoyl chlorides. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: NaBH₄, LiAlH₄
Substitution reagents: Halides, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis to protect amino groups during various reaction steps .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Tert-butyl (4-bromobenzyl)carbamate
- Tert-butyl carbanilate
Uniqueness
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
LPRVGJUEFIVJKK-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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